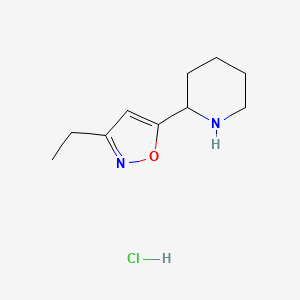

3-Ethyl-5-piperidin-2-yl-1,2-oxazole;hydrochloride

Description

3-Ethyl-5-piperidin-2-yl-1,2-oxazole hydrochloride is a heterocyclic compound featuring a 1,2-oxazole core substituted with an ethyl group at position 3 and a piperidin-2-yl group at position 5, stabilized as a hydrochloride salt. The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name |

3-ethyl-5-piperidin-2-yl-1,2-oxazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O.ClH/c1-2-8-7-10(13-12-8)9-5-3-4-6-11-9;/h7,9,11H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHUBHKTOYNARV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)C2CCCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes include cyclization reactions and the use of organocatalysts to achieve enantiomerically enriched products .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-piperidin-2-yl-1,2-oxazole;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives, while reduction reactions may produce piperidine derivatives .

Scientific Research Applications

3-Ethyl-5-piperidin-2-yl-1,2-oxazole;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: Utilized in material science for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-piperidin-2-yl-1,2-oxazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in 1,2-Oxazole Derivatives

The target compound can be compared to structurally related 1,2-oxazole derivatives (Table 1):

Key Observations :

- Synthetic Routes: The target compound is synthesized via hydrolysis of 5-imino intermediates (e.g., using HCl), similar to methods for 1,2-oxazol-5-ones . In contrast, dihydro-1,2-oxazoles (e.g., 4,5-dihydro derivatives) are prepared via cyclization of chalcones with hydroxylamine hydrochloride .

Comparison with Oxadiazole Derivatives

Oxadiazoles (e.g., 1,2,4-oxadiazoles) are bioisosteres of 1,2-oxazoles but differ in nitrogen positioning. Examples include:

- 3-Isopropyl-5-pyrrolidinyl-1,2,4-oxadiazole HCl : This compound shares a piperidine-like substituent but has a 1,2,4-oxadiazole core, which may confer distinct metabolic stability or receptor affinity .

- 3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole HCl : The pyridinyl group introduces additional hydrogen-bonding capacity compared to the ethyl group in the target compound .

Pharmacological and Physicochemical Properties

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., lidamidine HCl, cilengitide HCl) improve aqueous solubility compared to free bases, a critical factor for drug bioavailability .

- Stability : The 1,2-oxazole ring is generally stable under acidic conditions, whereas oxadiazoles may exhibit varying stability depending on substituents .

Biological Activity

3-Ethyl-5-piperidin-2-yl-1,2-oxazole;hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound has the IUPAC name This compound and can be synthesized through various methods including cyclization reactions and the use of organocatalysts. Its unique structure combines piperidine and oxazole moieties, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, although detailed mechanisms remain under investigation. The compound's ability to bind to these targets may influence various cellular pathways, leading to its observed effects.

Pharmacological Properties

Research has indicated that this compound exhibits several potential pharmacological activities:

Antimicrobial Activity

Studies suggest that the compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxazole have shown significant cytotoxicity against cancer cell lines such as HT29 (colorectal cancer) with a 50% cytotoxic concentration (CC50) comparable to established chemotherapeutics like cisplatin .

Neuropharmacological Effects

There is emerging evidence regarding its interaction with central nervous system receptors, suggesting potential applications in treating neurological disorders. Research indicates that it may influence memory and learning pathways.

Case Study 1: Anticancer Activity

In a study evaluating oxazolo[5,4-d]pyrimidines, a derivative similar to this compound demonstrated significant cytotoxicity against HT29 cells with a CC50 of 58.4 µM. This was notably more effective than fluorouracil (CC50 = 381.2 µM), indicating a strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of piperidine derivatives, including this compound. The compound exhibited effective inhibition against several pathogenic bacteria, suggesting its utility in developing new antimicrobial therapies.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 3-Ethyl-5-piperidin-2-yl-1,2-oxazole hydrochloride, and what analytical methods validate its intermediate steps?

Methodological Answer: The synthesis typically involves cyclization and functional group transformations. For example:

- Step 1: React piperidin-2-yl oxime derivatives with ethyl acetoacetate under alkaline conditions to form the oxazole core via [3+2] cycloaddition. This mirrors methods used for analogous heterocycles (e.g., 3-(2-chlorophenyl)-5-methylisoxazole synthesis) .

- Step 2: Introduce the ethyl group via alkylation or nucleophilic substitution.

- Step 3: Hydrochloride salt formation using HCl gas or aqueous HCl in ethanol.

Validation: - TLC/HPLC: Monitor reaction progress using C18 columns with methanol/water or phosphate buffer mobile phases (e.g., 70:30 ratio) .

- NMR/IR: Confirm intermediate structures (e.g., piperidine ring proton signals at δ 1.5–3.0 ppm in H NMR; carbonyl stretches at 1650–1700 cm in IR) .

Q. How can researchers assess the purity and stability of 3-Ethyl-5-piperidin-2-yl-1,2-oxazole hydrochloride under varying storage conditions?

Methodological Answer:

- HPLC Purity Assay: Use a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer (pH 6.5) and methanol (70:30), flow rate 1 mL/min, and UV detection at 207 nm. Calibration curves (1–10 µg/mL) should achieve .

- Stability Studies:

- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (0.1 M HCl/NaOH) for 14 days. Monitor degradation products via HPLC-MS .

- Long-Term Storage: Store at 4°C in airtight, light-protected containers. Assess hygroscopicity by comparing pre- and post-storage FTIR spectra .

Advanced Research Questions

Q. What crystallographic challenges arise during structural elucidation of 3-Ethyl-5-piperidin-2-yl-1,2-oxazole hydrochloride, and how can they be resolved?

Methodological Answer:

- Challenges:

- Twinned Crystals: Common due to the compound’s flexible piperidine ring and hydrochloride counterion.

- Weak Diffraction: Hydrophilic groups may reduce crystal packing efficiency.

- Solutions:

- Crystallization Optimization: Use slow evaporation with mixed solvents (e.g., ethanol/water) to improve crystal quality.

- Refinement Tools: Employ SHELXL for small-molecule refinement, leveraging constraints for disordered piperidine conformers. For twinned data, use the TWIN/BASF commands in SHELX .

- Complementary Techniques: Pair X-ray diffraction with solid-state NMR to resolve ambiguities in hydrogen bonding .

Q. How do structural modifications (e.g., substituent changes on the oxazole or piperidine rings) impact the compound’s bioactivity, and what computational models support SAR studies?

Methodological Answer:

- Experimental Design:

- Computational Modeling:

- Docking Studies: Use AutoDock Vina or Schrödinger Glide to predict binding poses against target proteins (e.g., dopamine receptors).

- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-receptor complexes .

- Data Contradictions: If bioactivity decreases despite favorable docking scores, evaluate solubility (via shake-flask method) or metabolic stability (e.g., liver microsome assays) .

Q. What strategies mitigate batch-to-batch variability in the synthesis of 3-Ethyl-5-piperidin-2-yl-1,2-oxazole hydrochloride, and how are critical process parameters (CPPs) identified?

Methodological Answer:

- Quality by Design (QbD):

- Risk Assessment: Use Ishikawa diagrams to prioritize factors like reaction temperature, pH, and stirring rate.

- DoE Optimization: Apply a central composite design to model the impact of CPPs (e.g., HCl concentration during salt formation) on critical quality attributes (CQAs) like yield and impurity profiles .

- Process Analytical Technology (PAT):

Q. How can researchers differentiate between polymorphic forms of 3-Ethyl-5-piperidin-2-yl-1,2-oxazole hydrochloride, and what implications do these forms have on dissolution kinetics?

Methodological Answer:

- Polymorph Characterization:

- PXRD: Compare diffraction patterns (e.g., Form I: peak at 12.5° 2θ; Form II: peak at 14.2° 2θ).

- DSC/TGA: Identify melting points and thermal stability (e.g., Form I melts at 180°C; Form II at 175°C with decomposition).

- Dissolution Studies:

- USP Apparatus II: Test polymorphs in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Form II may show 20% faster dissolution due to lower crystallinity .

- Stability Implications: Metastable forms (e.g., Form II) may convert to Form I under high humidity, requiring controlled storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.